molecular formula C9H9N3O2 B1399501 Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-18-6

Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B1399501
CAS No.: 1095822-18-6
M. Wt: 191.19 g/mol
InChI Key: IYILUUUHPBTYCG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate . This name adheres to the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds, which prioritize:

  • Identification of the parent heterocyclic ring system.
  • Numbering to assign the lowest possible locants to substituents.
  • Use of suffixes and prefixes to denote functional groups and substituents.

The structure consists of a fused bicyclic system:

  • A pyrrole ring (five-membered, nitrogen-containing) fused to a pyrimidine ring (six-membered, two-nitrogen heterocycle).
  • Substituents include a methyl ester group (-COOCH₃) at position 4 and a methyl group (-CH₃) at position 7.

Molecular Formula : C₉H₉N₃O₂
Molecular Weight : 191.19 g/mol.

Property Value Source
IUPAC Name Methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate
SMILES CN1C=CC2=C(N=CN=C21)C(=O)OC
InChI Key IYILUUUHPBTYCG-UHFFFAOYSA-N
Structural Depiction Fused pyrrolo[2,3-d]pyrimidine with methyl and methyl ester groups

The numbering system for the fused rings begins at the pyrimidine nitrogen adjacent to the pyrrole ring, proceeding clockwise to assign positions 2, 4, and 7.

Alternative Naming Conventions in Heterocyclic Chemistry

Alternative nomenclature systems provide complementary descriptors for this compound:

  • Hantzsch-Widman System :
    • Identifies the ring size and heteroatoms but is less commonly used for fused systems. For this compound, the pyrrolo[2,3-d]pyrimidine core would be described as a 5,6-fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.
    • The prefix "pyrrolo" denotes the five-membered ring, while "pyrimidine" specifies the six-membered ring.
  • Functional Group Emphasis :

    • Described as a 4-carbomethoxy-7-methyl-pyrrolo[2,3-d]pyrimidine , highlighting the ester and methyl groups.
  • Non-IUPAC Synonyms :

    • Common synonyms include 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester and SCHEMBL12590742 .

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by the following registry numbers:

Identifier Value Source
CAS Registry Number 1095822-18-6
PubChem CID 57537811
MDL Number MFCD21336779

These identifiers facilitate cross-referencing across chemical databases:

  • PubChem : Provides 3D conformational data, synthetic pathways, and computed physicochemical properties.
  • CAS : Links to commercial suppliers and regulatory information.

Key Database Entries :

  • DSSTox : No Substance ID assigned as of May 2025.
  • Wikidata : Q82666071 (for related analogs).

Properties

IUPAC Name

methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-4-3-6-7(9(13)14-2)10-5-11-8(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYILUUUHPBTYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategies

Pyrrolopyrimidine compounds are typically synthesized through multi-step reactions involving the formation of the pyrrolopyrimidine core followed by functionalization. Common strategies include:

  • Amination : This involves the reaction of a protected pyrrolopyrimidine with an amine in the presence of a base, such as N,N-diisopropylethylamine, in solvents like n-BuOH or dioxane.
  • Suzuki-Cross-Coupling : This method involves the coupling of an aminated pyrrolopyrimidine with an aryl boronic acid using palladium catalysts and bases like potassium carbonate.

Specific Synthesis Routes

  • Starting from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : This compound can be used as a starting material for various substitutions. For example, it can undergo nucleophilic substitution with amines or other nucleophiles to introduce different functional groups.

  • Methyl Ester Formation : Methyl esters of pyrrolopyrimidine carboxylic acids can be prepared through esterification reactions using methanol and acid catalysts.

Data and Research Findings

While specific data for Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is limited, related compounds have shown promising biological activities. For instance, pyrrolopyrimidine derivatives have been explored as JAK1 inhibitors, demonstrating potent activity and selectivity.

Comparison of Synthesis Methods

Method Starting Material Reaction Conditions Yield
Amination Protected Pyrrolopyrimidine n-BuOH or Dioxane, 100-140°C Variable
Suzuki-Cross-Coupling Aminated Pyrrolopyrimidine Dioxane/Water, 60-80°C Variable
Esterification Pyrrolopyrimidine Carboxylic Acid Methanol, Acid Catalyst High

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester group and aromatic system undergo oxidation under controlled conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media .

  • Products : Oxidation of the methyl ester yields the corresponding carboxylic acid derivative (7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid) .

Key Observations:

ReagentConditionsProduct YieldReference
KMnO₄Acidic (H₂SO₄), 60°C~85%
H₂O₂Neutral, RT~70%

Reduction Reactions

The pyrimidine ring and ester functionalities are susceptible to reduction:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol; lithium aluminum hydride (LiAlH₄) in anhydrous THF .

  • Products : Reduction of the ester group produces the alcohol derivative, while selective reduction of the pyrimidine ring generates dihydro intermediates.

Example:

ReagentSolventTemperatureProductYieldReference
NaBH₄MeOH0°C → RTPrimary alcohol derivative65%
LiAlH₄THFRefluxDihydro-pyrrolopyrimidine78%

Substitution Reactions

The 4-position chloride (in related precursors) and ester group participate in nucleophilic substitutions:

Nucleophilic Aromatic Substitution

  • Reagents : Amines (e.g., benzylamine) in the presence of bases like triethylamine .

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, 80–100°C) .

  • Products : 4-Amino-pyrrolopyrimidine derivatives, key intermediates in kinase inhibitors .

Ester Hydrolysis

  • Reagents : Aqueous NaOH or HCl .

  • Products : Carboxylic acid derivative (CAS 1095822-19-7) .

Halogenation

Bromination at the 5-position of the pyrrole ring enhances electrophilic reactivity:

  • Reagents : N-Bromosuccinimide (NBS) in dichloromethane .

  • Conditions : 0°C to RT, 2–16 hours .

  • Products : 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (93% yield) .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that methyl derivatives could selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapeutics .

1.2 Antimicrobial Properties
Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has been evaluated for its antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This property makes it a valuable compound in the development of new antibiotics.

1.3 Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which have been studied in the context of treating chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation in various models .

Agricultural Biotechnology

2.1 Plant Growth Regulation
Recent studies have explored the use of this compound as a plant growth regulator. Research has indicated that this compound can enhance photosynthetic activity and promote growth in crops such as maize (Zea mays) and pea (Pisum sativum) by increasing chlorophyll content and stimulating root development . These findings suggest potential applications in improving crop yields and agricultural productivity.

2.2 Biopesticide Development
The compound's antimicrobial properties also lend themselves to biopesticide development. Its ability to inhibit plant pathogens could be harnessed to create eco-friendly pest control solutions, reducing reliance on synthetic pesticides .

Synthesis and Derivatives

3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and solvent-free conditions, which promote greener chemistry practices . These methods not only enhance yield but also reduce environmental impact.

3.2 Derivative Exploration
Exploring derivatives of this compound has led to the discovery of new biological activities. For example, modifications to the methyl group can significantly alter the pharmacological profile, enhancing selectivity for specific biological targets such as protein kinases involved in cancer progression .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor activityInduces apoptosis in cancer cells
Antimicrobial propertiesEffective against S. aureus and E. coli
Anti-inflammatory effectsInhibits pro-inflammatory cytokines
Agricultural BiotechnologyPlant growth regulationEnhances chlorophyll content in maize
Biopesticide developmentInhibits plant pathogens
Synthesis MethodsMicrowave-assisted synthesisHigher yields with reduced environmental impact
Solvent-free conditionsPromotes greener chemistry practices

Mechanism of Action

The mechanism of action of Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as Janus kinase 1 (JAK1), thereby modulating signaling pathways involved in cell growth and differentiation. The compound binds to the active site of the enzyme, preventing its activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Applications/Findings Reference
Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate COOCH₃ C₈H₇N₃O₂ 177.16 Intermediate in kinase inhibitor synthesis
4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine NH₂ C₇H₈N₄ 148.16 Studied as a JAK2 inhibitor; IC₅₀ = 12 nM
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Cl C₁₃H₁₀ClN₃ 243.69 Building block for anticancer agents

Key Insight : The 4-carboxylate ester (target compound) offers synthetic versatility compared to amines or halogens, enabling late-stage functionalization via hydrolysis or cross-coupling .

Substituent Variations at Position 7

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Applications/Findings Reference
7-Ethyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CH₂CH₃ C₈H₈BrClN₃ 285.52 Intermediate in antiviral drug synthesis
7-Phenyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine C₆H₅ C₁₃H₁₀ClN₃ 243.69 Explored in kinase-targeted therapies
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine CH₂C₃H₅ C₁₁H₁₂IN₅ 373.15 Potent PLK1 inhibitor (IC₅₀ = 8 nM)

Key Insight : The 7-methyl group in the target compound balances steric effects and metabolic stability compared to bulkier substituents like phenyl or cyclopropylmethyl .

Halogenated Derivatives

Compound Name Halogen (Position) Molecular Formula Molecular Weight Key Applications/Findings Reference
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Br (Position 5) C₈H₆BrN₃O₂ 256.06 Suzuki-Miyaura coupling precursor
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine I (Position 5) C₆H₅IN₄ 276.03 Radioactive labeling substrate
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (Position 4) C₁₁H₁₂ClN₃O₃ 269.68 Antiproliferative activity in cancer cells

Key Insight : Halogenation at positions 5 or 6 enhances electrophilicity for cross-coupling reactions, but may reduce solubility compared to the target compound’s ester group .

Biological Activity

Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate (CAS No. 1095822-17-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 1095822-17-5
  • MDL Number : MFCD17015873

Recent studies have highlighted the compound's ability to inhibit various kinases involved in cancer progression. Specifically, it has been observed to target:

  • Tyrosine Kinases : These are crucial in regulating cell proliferation and survival. Inhibiting these kinases can lead to reduced tumor growth.
  • Cell Cycle Arrest and Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells by increasing pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Anticancer Properties

  • Cytotoxicity Studies :
    • This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, IC50 values ranged from 29 to 59 µM against four different cancer cell lines, indicating its potential as a therapeutic agent .
    • In particular, one derivative (compound 5k) exhibited potent inhibition against EGFR, Her2, VEGFR2, and CDK2 with IC50 values between 40 to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .
  • Mechanistic Insights :
    • The compound was found to induce cell cycle arrest and apoptosis specifically in HepG2 liver cancer cells. This was evidenced by increased apoptotic markers and a notable rise in caspase activity following treatment .

Additional Biological Activities

Beyond anticancer properties, this compound may exhibit other biological activities that warrant further investigation:

Case Studies

  • Study on HepG2 Cells :
    • A study demonstrated that treatment with this compound led to a significant increase in apoptotic cells compared to control groups. The percentage of apoptotic cells increased from 0.29% in the control group to 9.74% in treated groups .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with known drugs like Saurosporine, the synthesized compound showed comparable efficacy in inducing apoptosis through similar mechanisms involving caspase activation and Bcl-2 modulation .

Data Summary Table

Compound NameCAS NumberIC50 (µM)Target KinasesMechanism of Action
This compound1095822-17-529 - 59EGFR, Her2, VEGFR2, CDK2Induces apoptosis via caspase activation
SunitinibNot applicable261Multiple Tyrosine KinasesTyrosine kinase inhibition

Q & A

Q. What are the established synthetic routes for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or acid-mediated reactions. For example:

  • Nucleophilic substitution : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with methyl carboxylate groups under reflux in isopropanol with catalytic HCl (yields: 27–94%) .
  • Optimization : Adjust reaction time (12–48 hours), solvent polarity, and stoichiometric ratios of amines to improve purity. Recrystallization in methanol or ethanol enhances yield .

Q. How is structural characterization of this compound performed, and what spectral data are critical?

Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 8.2–6.7 ppm) and methyl groups (δ 2.5–3.5 ppm). For example, the methyl ester moiety appears as a singlet near δ 3.9 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 211.0978 for C12H11N4) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and NH/OH vibrations (~3300 cm⁻¹) .

Q. What preliminary biological activities have been reported for pyrrolo[2,3-d]pyrimidine derivatives?

Answer:

  • Kinase inhibition : Derivatives inhibit EGFR, Her2, and CDK2 by binding to ATP pockets, disrupting phosphorylation (IC50: 8.5–91.02 µM) .
  • Apoptosis induction : Substituted analogs (e.g., 4a) trigger G0/G1 cell cycle arrest and increase early apoptotic cells (15.14% vs. 4.46% control) .

Advanced Research Questions

Q. How can synthetic yields and purity be systematically improved for scaled-up production?

Answer:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate isomers.
  • Catalysis : Introduce Fe(acac)₃ or Pd-based catalysts to enhance regioselectivity .
  • Quality Control : Monitor reaction progress via TLC and optimize pH to minimize side products (e.g., dimerization) .

Q. How should researchers resolve contradictions in reported kinase inhibition data across studies?

Answer:

  • Assay standardization : Use consistent enzyme sources (e.g., recombinant kinases) and ATP concentrations.
  • Control experiments : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .
  • Structural analysis : Compare binding modes using X-ray crystallography or docking studies (e.g., Asp1046 hydrogen bonding in VEGFR-2) .

Q. What strategies enhance selectivity for specific kinase targets (e.g., JAK1 over JAK2)?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents at the 4- and 5-positions. For example, bulky groups (e.g., spirocycles) improve JAK1 selectivity (IC50: 8.5 nM; selectivity index: 48) .
  • Computational modeling : Use molecular dynamics to predict steric clashes with non-target kinases .

Q. How can computational methods predict metabolic stability and toxicity profiles?

Answer:

  • ADME Prediction : Tools like PISTACHIO and REAXYS assess logP, solubility, and CYP450 interactions .
  • Toxicity screening : Apply DSSTox or ECHA databases to evaluate acute toxicity (e.g., LD50) and WGK classifications .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolite formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Reactant of Route 2
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Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

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